Ecamsule
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ecamsule often involves complex chemical reactions. While specific details on Ecamsule's synthesis were not directly available, research on compounds with related synthesis pathways offers insights. For instance, the total synthesis of ecteinascidin 743, a potent antitumor agent, showcases the type of intricate chemical synthesis processes that might be relevant to Ecamsule. This synthesis features Ugi's 4CC reaction, intramolecular Heck reaction, phenol-aldehyde cyclization, and acid-induced intramolecular sulfide formation (Endo et al., 2002).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and behavior of compounds like Ecamsule. Although specific molecular structure analyses of Ecamsule were not directly retrieved, techniques applied in the analysis of similar compounds provide a framework. For example, the structural characterization of ectoine synthase, a key enzyme in ectoine synthesis, involved high-resolution crystal structures to understand the enzyme's function and mechanism (Czech et al., 2019).
Chemical Reactions and Properties
Ecamsule's unique chemical reactions and properties are pivotal in its applications. Research on related compounds highlights the significance of understanding these chemical properties. For instance, the error correction of microchip synthesized genes using Surveyor nuclease emphasizes the importance of precision in chemical synthesis processes, which could be analogous to the precision required in synthesizing and analyzing Ecamsule (Saaem et al., 2011).
Physical Properties Analysis
The physical properties of Ecamsule, such as solubility, melting point, and stability, are fundamental for its practical applications. While specific studies on Ecamsule's physical properties were not identified, the analysis of physical properties is a standard practice in chemical research, as demonstrated by various methodologies in the literature.
Chemical Properties Analysis
The chemical properties of Ecamsule, including reactivity, photostability, and interaction with other compounds, are essential for its effective use. Again, direct studies on Ecamsule were not found, but the research approach to understanding the chemical properties of similar compounds provides valuable insights. For example, studies on the synthesis and application of modified nucleoside analogues for detecting RNA synthesis in live cells illustrate the kind of chemical properties analysis that would be relevant for a compound like Ecamsule (Qu et al., 2013).
Scientific Research Applications
Photo-unstable Sunscreen Ingredient : Ecamsule was identified as a photo-unstable ingredient in sunscreens. It undergoes changes when exposed to light, impacting its effectiveness and safety as a sunscreen component (Abid, Marciniak, Pędziński, & Shahid, 2017).
Supercritical Antisolvent Process : The supercritical antisolvent process has been utilized to produce fine ecamsule powder, achieving high yield and specific particle size. This process is significant for pharmaceutical and cosmetic applications, where particle size can influence product performance and stability (Hariyanto, Myint, & Kim, 2021).
Ultrafast Drying Technique : Supercritical carbon dioxide drying has been applied to ecamsule solutions, enabling ultrafast and complete drying. This technique is notable for its efficiency and potential in pharmaceutical processing, where removing solvents quickly and completely is crucial (Hariyanto, Myint, & Kim, 2020).
Safety And Hazards
Ecamsule is a topical preparation and should not be absorbed . Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .
properties
IUPAC Name |
[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHZSUCFKFERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecamsule | |
Color/Form |
Solid | |
CAS RN |
92761-26-7 | |
Record name | Ecamsule | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92761-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecamsule [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092761267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 92761-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.